N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide
CAS No.: 1797134-47-4
Cat. No.: VC0131571
Molecular Formula: C18H24ClFN2O3
Molecular Weight: 370.849
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797134-47-4 |
|---|---|
| Molecular Formula | C18H24ClFN2O3 |
| Molecular Weight | 370.849 |
| IUPAC Name | tert-butyl 4-[[(3-chloro-5-fluorobenzoyl)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H24ClFN2O3/c1-18(2,3)25-17(24)22-6-4-12(5-7-22)11-21-16(23)13-8-14(19)10-15(20)9-13/h8-10,12H,4-7,11H2,1-3H3,(H,21,23) |
| Standard InChI Key | SGLIQXDPPSFKIE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F |
Introduction
Chemical Identity and Structural Characteristics
N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is identified by the CAS number 1797134-47-4 . The compound's structure consists of several distinct functional groups that contribute to its chemical behavior and potential applications. The core structure features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position, which is a common protecting strategy in organic synthesis. The piperidine is connected via a methylene bridge to a benzamide group that contains both chloro and fluoro substituents at the 3 and 5 positions, respectively.
The Boc protecting group serves a critical function in this molecule, providing protection for the nucleophilic nitrogen in the piperidine ring during various chemical transformations. This protection is reversible under acidic conditions, making the compound versatile in multistep synthetic pathways. The halogenated benzamide portion, with its 3-chloro-5-fluoro substitution pattern, introduces specific electronic and steric properties that can influence both reactivity and biological activity.
The methylene linker between the piperidine and benzamide moieties provides conformational flexibility to the molecule, potentially affecting its binding characteristics if used in biological applications. This structural arrangement creates a compound with multiple potential reaction sites that can be selectively manipulated in chemical synthesis.
Physical and Chemical Properties
Physical State and Appearance
Based on related compounds with similar structural features, N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide is likely to appear as a white to off-white crystalline solid at room temperature. Closely related compounds such as tert-Butyl-4-(3-chloro-5-fluorobenzamido)piperidine-1-carboxylate have been reported as white solids with defined melting points .
Physical Properties
Table 1: Estimated Physical Properties of N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide
Synthesis and Preparation Methods
Detailed Synthetic Procedure
Based on analogous syntheses reported for related compounds, a potential synthetic route for N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide might proceed as follows:
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Preparation of the piperidine component starting from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, which is then converted to the corresponding methylamine derivative.
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Activation of 3-chloro-5-fluorobenzoic acid using coupling reagents such as EDC/HOBt in dichloromethane or THF, typically at 0°C to room temperature.
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Addition of the protected piperidine methylamine to the activated acid, followed by the addition of a tertiary amine base such as triethylamine or N,N-diisopropylethylamine.
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The reaction mixture would typically be stirred at room temperature for several hours (4-10 hours), followed by aqueous workup and purification.
Similar coupling reactions for related compounds have been reported to yield products in the range of 70-88% yield .
Alternative Synthetic Routes
An alternative approach might involve the coupling of 3-chloro-5-fluorobenzoyl chloride with 1-(tert-butoxycarbonyl)piperidin-4-ylmethylamine in the presence of a base such as triethylamine or pyridine. This route would potentially offer advantages in terms of reaction rate and yield but might be less selective.
Another potential route could utilize the Suzuki coupling methodology mentioned in search result , where appropriate boronic acid intermediates could be employed in the construction of the halogenated aromatic portion of the molecule, although this would represent a more complex synthetic pathway.
Analytical Characterization Methods
Spectroscopic Identification
N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide can be characterized through various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide detailed structural information. The ¹⁹F NMR is particularly valuable for confirming the presence and position of the fluorine substituent .
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Infrared (IR) spectroscopy: Characteristic absorption bands for the amide, carbamate, and C-F bonds offer confirmatory structural evidence .
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns that are characteristic of the structural elements present.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be employed for purity assessment and monitoring of reactions involving this compound. Based on the functional groups present, reverse-phase HPLC with UV detection would be suitable for analysis.
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography could be employed if suitable crystals can be obtained. This would provide unambiguous information about bond lengths, angles, and the three-dimensional arrangement of the molecule.
Chemical Reactivity and Transformations
Reactivity of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group in N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane. This deprotection reveals the secondary amine of the piperidine ring, which can then participate in further reactions such as alkylation, acylation, or formation of carbamates and ureas.
The selective deprotection of the Boc group represents a key transformation that enables the compound to serve as a valuable intermediate in multi-step syntheses. This reactivity is exemplified in related compounds where Boc-protected piperidine derivatives are used as building blocks in more complex molecular architectures .
Reactivity of the Halogenated Aromatic Ring
The presence of chlorine and fluorine substituents on the aromatic ring introduces potential sites for nucleophilic aromatic substitution reactions, particularly at the position ortho or para to the fluorine. Additionally, these halogen substituents could serve as handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings.
Amide Bond Transformations
The amide linkage in the compound is relatively stable under neutral conditions but can undergo hydrolysis under strongly acidic or basic conditions. This property might be utilized in cases where controlled release of the piperidine component is desired.
Research Status and Future Directions
Current Research Status
The current research status of N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide appears to be primarily focused on its use as a chemical intermediate rather than as a final product with specific applications. The compound shares structural similarities with molecules that have been investigated for pharmaceutical applications, suggesting potential untapped value in biological screening programs.
The limited specific information available in the literature indicates that this compound may be underexplored, presenting opportunities for further investigation of its properties and potential applications.
Future Research Directions
Several promising research directions could be pursued with N-(tert-Butyloxycarbonyl-piperidin-4-yl)methyl-3-chloro-5-fluorobenzamide:
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Exploration of its potential as a scaffold for medicinal chemistry, particularly in areas where piperidine-containing compounds have shown activity.
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Development of more efficient synthetic routes, potentially employing flow chemistry or other modern synthetic methodologies.
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Investigation of structure-activity relationships by creating an array of analogues with varied substituents on the aromatic ring or modifications to the piperidine portion.
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Computational studies to predict binding to potential biological targets, informing experimental design for biological screening.
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